molecular formula C18H22N4O4S B2779375 4-[8-(2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine CAS No. 2185591-14-2

4-[8-(2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine

Cat. No.: B2779375
CAS No.: 2185591-14-2
M. Wt: 390.46
InChI Key: RTQZVNSMRBTYDZ-UHFFFAOYSA-N
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Description

4-[8-(2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a morpholine ring attached to a pyrido[2,3-d]pyrimidine core, which is further substituted with a 2-methoxyphenylsulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 4-[8-(2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-Methoxyphenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the core structure.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

4-[8-(2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).

Scientific Research Applications

4-[8-(2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving sulfonylation.

    Medicine: It shows promise in drug development, particularly for its potential anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[8-(2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The morpholine ring may enhance the compound’s binding affinity and specificity.

Properties

IUPAC Name

4-[8-(2-methoxyphenyl)sulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-25-15-6-2-3-7-16(15)27(23,24)22-8-4-5-14-13-19-18(20-17(14)22)21-9-11-26-12-10-21/h2-3,6-7,13H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQZVNSMRBTYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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